molecular formula C18H21FN2O4S2 B2891843 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 955252-58-1

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2891843
CAS No.: 955252-58-1
M. Wt: 412.49
InChI Key: UMFVQAKPSDUKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. It may also include information about its discovery or synthesis .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions used, the conditions under which the synthesis was carried out, and the yield of the product .


Molecular Structure Analysis

This involves using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include studying the mechanism of these reactions, the conditions under which they occur, and the products that are formed .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Biological Activities

  • Pro-apoptotic Effects in Cancer Therapy : Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. Compounds similar to the one you're interested in have shown significant cytotoxic activities against various cancer cell lines by inducing the expression of pro-apoptotic genes and activating apoptotic pathways through p38 and ERK phosphorylation (Cumaoğlu et al., 2015).
  • Chemical Synthesis Innovations : Research on N-sulfonyl substituted aza-ortho-xylylenes highlighted the potential of these compounds in chemical synthesis, offering pathways to create complex molecular structures that could be useful in drug development and other applications (Consonni et al., 1996).
  • Fluorophore Development for Zn2+ Detection : Studies have also focused on the synthesis of specific fluorophores using sulfonamide structures for detecting Zn2+ ions, indicating the utility of these compounds in biochemical assays and research (Coleman et al., 2010).

Potential Applications in Drug Design

  • Inhibition of Protein Kinases : Isoquinolinesulfonamides, including derivatives closely related to your compound of interest, have been identified as potent inhibitors of protein kinases. These findings suggest applications in the development of new therapeutic agents targeting various diseases, including cancer and cardiovascular disorders (Hidaka et al., 1984).
  • Selective Inhibitors for Enzyme Regulation : Another study identified compounds as selective inhibitors of casein kinase I, a crucial enzyme in cellular regulation and signaling pathways. Such inhibitors have potential uses in research and treatment of diseases related to enzyme dysregulation (Chijiwa et al., 1989).

Mechanism of Action

Target of Action

Similar compounds such as rimsulfuron and sulfosulfuron are known to target enzymes involved in amino acid synthesis, specifically the enzyme acetohydroxyacid synthase (AHAS). This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids.

Mode of Action

The compound’s mode of action is likely to involve the inhibition of its target enzyme, leading to a disruption in the synthesis of essential amino acids. This disruption can inhibit the growth and proliferation of cells, particularly in organisms that cannot obtain these amino acids from their environment .

Biochemical Pathways

The affected biochemical pathway is the synthesis of branched-chain amino acids, which includes leucine, isoleucine, and valine. These amino acids are essential for protein synthesis and other cellular functions. The inhibition of AHAS disrupts this pathway, leading to a deficiency in these amino acids and affecting cellular functions .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and mobile, suggesting a potential for wide distribution within the organism and the environment .

Result of Action

The primary result of the compound’s action is the inhibition of cell growth and proliferation due to the disruption of essential amino acid synthesis. This can lead to cell death in organisms that are unable to compensate for the deficiency in these amino acids .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound’s high solubility in water and mobility suggest that it could be easily transported in aquatic environments. Additionally, its persistence in soils and water systems could potentially influence its long-term effects and interactions with other organisms .

Safety and Hazards

This involves studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it .

Future Directions

This involves discussing potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored .

Properties

IUPAC Name

N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-9-8-14-4-5-16(11-15(14)12-21)20-27(24,25)17-6-7-18(19)13(2)10-17/h4-7,10-11,20H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFVQAKPSDUKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.